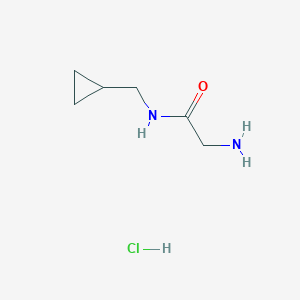

2-amino-N-(cyclopropylmethyl)acetamide hydrochloride

描述

2-Amino-N-(cyclopropylmethyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the acetamide backbone, with an amino group at the α-carbon position. Its molecular formula is C₆H₁₂ClN₂O, and its molecular weight is 163.63 g/mol (estimated). The cyclopropylmethyl substituent introduces steric and electronic effects due to the strained three-membered cyclopropane ring, which may influence its pharmacological and physicochemical properties.

The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.

属性

IUPAC Name |

2-amino-N-(cyclopropylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-6(9)8-4-5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKJEHKZEAWKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-38-3 | |

| Record name | 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride typically involves the reaction of cyclopropylmethylamine with chloroacetyl chloride, followed by the addition of ammonia . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

化学反应分析

2-amino-N-(cyclopropylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications

The compound has diverse applications in various fields:

Chemistry

- Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities.

- Reagent in Chemical Reactions : Utilized in a range of chemical reactions, including nucleophilic substitutions and reductions.

Biology

- Biochemical Assays : The compound is employed in biochemical assays to study biological processes and enzyme interactions. Preliminary studies indicate its potential as a competitive inhibitor for kinases like GSK-3β, which is crucial in cell signaling pathways.

- Anti-inflammatory Properties : Evidence suggests that it may reduce inflammatory markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases.

Medicine

- Therapeutic Potential : The unique structure of this compound hints at various therapeutic applications. Research into its biological activity is ongoing, with implications for drug development targeting specific molecular pathways .

- Pharmaceutical Development : Its reactivity and interaction with biological targets make it a candidate for developing novel pharmaceuticals aimed at modulating enzyme activity or receptor interactions .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Study on Kinase Inhibition : A recent investigation demonstrated that 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride effectively inhibited GSK-3β activity in vitro, suggesting its potential role in cancer therapy.

- Anti-inflammatory Research : Another study highlighted its ability to reduce pro-inflammatory cytokines in macrophage models, supporting its use as an anti-inflammatory agent.

作用机制

The mechanism of action of 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

a) Substituent Effects on Bioactivity

- Cyclopropylmethyl vs. Diphenylethyl (FPL 13950):

The diphenylethyl group in FPL 13950 enhances NMDA receptor binding due to aromatic interactions, whereas the smaller cyclopropylmethyl group in the target compound may reduce potency but improve metabolic stability. - Cyclopropyl vs. Cyclohexyl ():

Cyclohexyl’s bulkiness may hinder blood-brain barrier penetration compared to the compact cyclopropyl group, which is advantageous for CNS-targeted drugs.

b) Salt Form and Solubility

Hydrochloride salts (common in all listed compounds) improve aqueous solubility, facilitating oral or injectable formulations. For example, lidocaine (a sodium channel-blocking acetamide) uses a free base form for topical applications, while charged derivatives prioritize systemic delivery.

c) Therapeutic Potential

- Neuroprotection: NMDA receptor antagonism (observed in FPL 13950) suggests possible applications in stroke or epilepsy for cyclopropylmethyl analogs.

- Cardiovascular Use: Mexiletine (), an ethyl-substituted acetamide, targets cardiac sodium channels, highlighting structural flexibility for diverse therapeutic targets.

生物活性

Overview

2-amino-N-(cyclopropylmethyl)acetamide hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C6H13ClN2O

- Molecular Weight : 164.63 g/mol

- CAS Number : 1432679-38-3

- Canonical SMILES : C1CC1CNC(=O)CN.Cl

The biological activity of this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological processes such as:

- Inhibition of Kinases : Preliminary studies suggest that this compound may act as a competitive inhibitor for kinases like GSK-3β, which is involved in various signaling pathways related to cell growth and metabolism .

- Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Inhibition Studies

A study evaluating the inhibitory activity of various amide derivatives found that compounds with cyclopropyl substituents exhibited significant GSK-3β inhibitory activity, with IC50 values ranging from 10 to 1314 nM. The specific role of the cyclopropyl group in enhancing the potency of these inhibitors was highlighted, suggesting that this compound may share similar properties .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| Cyclopropyl derivative | 10 - 1314 | Significant GSK-3β inhibition |

| Control compounds | >1000 | Lower activity compared to cyclopropyl derivatives |

Anti-inflammatory Activity

In cellular assays involving BV-2 microglial cells, this compound demonstrated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests its potential utility in managing neuroinflammatory conditions .

Case Studies

- GSK-3β Inhibition : A series of experiments were conducted to evaluate the effects of various amides on GSK-3β activity. The results indicated that compounds with cyclopropyl groups had enhanced binding affinity and inhibitory effects compared to other structural analogs. This finding supports the hypothesis that structural modifications can significantly influence biological activity .

- Neuroinflammation Model : In a model of neuroinflammation, treatment with this compound led to a significant decrease in pro-inflammatory cytokines. This effect was measured using ELISA assays for NO and IL-6, further validating its potential as an anti-inflammatory agent .

Research Applications

The compound is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting kinases involved in cancer and metabolic disorders.

- Biochemical Assays : It serves as a tool for studying enzyme kinetics and cellular signaling pathways due to its ability to modulate enzyme activity.

常见问题

Q. What are the optimal synthetic routes for 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis of chloroacetamide derivatives often employs C-amidoalkylation strategies. For example, 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides are synthesized via C-amidoalkylation of aromatics using intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide . For this compound, a similar approach could involve:

Amide bond formation : Reacting 2-aminoacetamide with cyclopropanemethyl chloride under alkaline conditions.

Acidification : Treating the product with HCl to form the hydrochloride salt.

Optimization : Parameters like temperature (e.g., 0–5°C for cyclopropane stability), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:alkylating agent) should be systematically tested. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and acetamide NH₂/CH₂ groups (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and cyclopropyl carbons (δ 5–15 ppm).

- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical M+H⁺ for C₆H₁₂ClN₂O: 175.06) .

Q. What stability studies are critical for ensuring the compound’s integrity under storage and experimental conditions?

Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Test pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 25°C) via HPLC monitoring.

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products.

- Storage Recommendations : Store at -20°C in desiccated, amber vials to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

Methodological Answer :

- Functional Group Modifications : Compare analogs with substituents like trifluoroethyl (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride ) to assess cyclopropane’s role in membrane permeability or target binding.

- In Vitro Assays : Screen against ion channels (e.g., sodium channels, as seen with lidocaine and mexiletine ) using patch-clamp electrophysiology.

- Computational Modeling : Perform molecular docking with targets like SCN5A (voltage-gated sodium channel) to predict binding affinity .

Q. What analytical challenges arise in quantifying trace impurities or degradation products, and how can they be resolved?

Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation pathways.

- Reference Standards : Synthesize and characterize known impurities (e.g., dehydrochlorinated byproducts) for spiked recovery experiments .

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be systematically addressed?

Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer composition (e.g., Ca²⁺/Mg²⁺ concentrations), cell lines, and incubation times.

- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., lidocaine for sodium channel inhibition ).

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., midodrine’s α-receptor agonism ) to identify SAR trends.

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer :

- Rodent Models : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to measure bioavailability, half-life, and tissue distribution via LC-MS/MS.

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies (28 days).

- BBB Permeability : Use a Madin-Darby Canine Kidney (MDCK) cell monolayer to predict CNS penetration .

Q. How can researchers resolve synthetic byproducts or stereochemical inconsistencies in the compound?

Methodological Answer :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- X-Ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (ethanol/water).

- Mechanistic Studies : Investigate reaction intermediates (e.g., via in situ FTIR) to identify racemization pathways during synthesis .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization.

- Design of Experiments (DoE) : Optimize parameters like cooling rate, agitation speed, and solvent composition using factorial designs.

- Quality Control : Establish acceptance criteria for purity (≥98% by HPLC), residual solvents (<500 ppm), and particle size distribution .

Q. How can green chemistry principles be applied to improve the sustainability of the compound’s synthesis?

Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Use immobilized lipases for amide bond formation to reduce waste.

- Atom Economy : Design routes with minimal protecting groups (e.g., direct alkylation of unprotected amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。